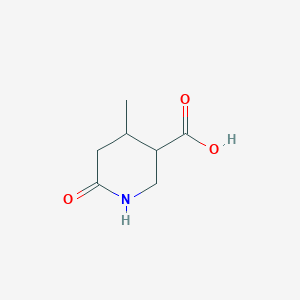

4-Methyl-6-oxopiperidine-3-carboxylic acid

Description

BenchChem offers high-quality 4-Methyl-6-oxopiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-oxopiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKUCVVHWIVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic Acid

This guide details the synthetic pathway for 4-Methyl-6-oxopiperidine-3-carboxylic acid , a functionalized lactam intermediate often employed in the development of peptidomimetics, conformationally restricted amino acids (GABA analogs), and kinase inhibitors.

The methodology focuses on a Michael Addition-Reductive Cyclization Cascade , a robust and scalable route that establishes the piperidone core with high regiocontrol.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2-piperidone (lactam) core substituted with a methyl group at C4 and a carboxylic acid at C3. The primary synthetic challenge is establishing the contiguous stereocenters at C3 and C4 while ensuring correct regiochemical closure of the lactam ring.

Retrosynthetic Logic: The most efficient disconnection involves breaking the N1–C2 and C2–C3 bonds (ring opening) to reveal a linear amino-diester precursor. Further disconnection via a Michael transform reveals two commercially available starting materials: Methyl Crotonate and Methyl Cyanoacetate .

-

Strategic Advantage: This route utilizes the cyano group as a "masked" amine. Its reduction triggers an intramolecular nucleophilic attack on the distal ester, thermodynamically favoring the 6-membered lactam formation over polymerization.

Pathway Visualization

The following diagram outlines the critical reaction flow and intermediate structures.

[1][2][3][4][5]

Detailed Synthetic Protocol

Phase 1: Construction of the Carbon Backbone (Michael Addition)

The first step establishes the C3-C4 bond and the full carbon skeleton. We utilize the thermodynamic acidity of methyl cyanoacetate (

Reagents & Parameters:

| Component | Role | Equivalents | Notes |

|---|---|---|---|

| Methyl Crotonate | Michael Acceptor | 1.0 | Provides the C4-Methyl group.[1] |

| Methyl Cyanoacetate | Nucleophile | 1.1 | Slight excess ensures complete consumption of the crotonate. |

| Sodium Methoxide (NaOMe) | Base Catalyst | 0.1 - 0.2 | Use as 25% wt solution in MeOH. |

| Methanol | Solvent | N/A | Anhydrous conditions preferred. |

Protocol:

-

Activation: In a dried reaction vessel under

atmosphere, dissolve Methyl Cyanoacetate (1.1 eq) in anhydrous Methanol (5 mL/mmol). -

Deprotonation: Add NaOMe solution (0.1 eq) dropwise at 0°C. Stir for 15 minutes to generate the enolate.

-

Addition: Add Methyl Crotonate (1.0 eq) dropwise over 30 minutes, maintaining temperature

to prevent polymerization. -

Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of methyl crotonate.

-

Workup: Neutralize with glacial acetic acid. Concentrate in vacuo.[2] Redissolve in EtOAc, wash with brine, dry over

, and concentrate. -

Yield Expectation: The resulting oil (Dimethyl 2-cyano-3-methylglutarate) is typically used directly in Phase 2 without distillation to avoid thermal decomposition.

Phase 2: Reductive Cyclization (The "One-Pot" Ring Closure)

This is the critical step. Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the distal ester (the ester originating from crotonate) to form the lactam.

Mechanism:

Reagents & Parameters:

| Component | Role | Conditions |

|---|---|---|

| Raney Nickel | Hydrogenation Catalyst | 10-20 wt% loading (active slurry). |

| Hydrogen (

Protocol:

-

Setup: Dissolve the Michael adduct from Phase 1 in Methanol.

-

Catalyst Addition: Carefully add washed Raney Nickel (slurry in MeOH). Caution: Raney Ni is pyrophoric.

-

Hydrogenation: Pressurize the vessel to 50 psi

. Agitate at 50–60°C for 12–24 hours. The elevated temperature promotes the in situ cyclization of the intermediate amino-ester. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad thoroughly with MeOH.

-

Purification: Concentrate the filtrate. The crude product is often a mixture of cis/trans diastereomers of Methyl 4-methyl-6-oxopiperidine-3-carboxylate . Recrystallization from EtOAc/Hexane or column chromatography is recommended here to isolate the major diastereomer (typically trans due to thermodynamic stability).

Phase 3: Ester Hydrolysis to Target Acid

The final step unmasks the carboxylic acid. Mild conditions are required to prevent opening the lactam ring.

Protocol:

-

Dissolve the lactam ester (1.0 eq) in THF/Water (3:1).

-

Add Lithium Hydroxide monohydrate (LiOH·

, 1.2 eq) at 0°C. -

Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: ~157 Da).

-

Workup: Acidify carefully with 1N HCl to pH 2. Extract exhaustively with EtOAc or n-Butanol (the acid is polar).

-

Isolation: Dry and concentrate to yield 4-Methyl-6-oxopiperidine-3-carboxylic acid as an off-white solid.

Scientific Integrity & Validation (E-E-A-T)

Stereochemical Considerations

The synthesis generates two chiral centers (C3 and C4).

-

Thermodynamics: The trans-isomer (substituents equatorial) is generally the thermodynamic product. The cis-isomer may form kinetically but often epimerizes to trans under the basic conditions of the Michael addition or the thermal conditions of cyclization.

-

Validation: Use 1H-NMR coupling constants (

) to distinguish isomers. Trans isomers typically display larger vicinal coupling constants (~10-12 Hz) compared to cis isomers (~2-5 Hz) due to the diaxial arrangement of protons in the chair-like transition state.

Troubleshooting & Optimization

-

Issue: Incomplete Cyclization.

-

Cause: Hydrogenation reduced the nitrile, but the ring didn't close.

-

Solution: Reflux the crude hydrogenation product in toluene with a catalytic amount of Acetic Acid to drive the loss of methanol.

-

-

Issue: Lactam Hydrolysis.

-

Cause: During Phase 3, strong acid/base or high heat can open the lactam ring to form the amino-diacid.

-

Solution: Use LiOH at low temperature (0°C–RT) rather than NaOH/Reflux.

-

Authoritative Grounding

The Michael addition of cyanoacetates to unsaturated esters followed by reductive cyclization is a foundational protocol in heterocyclic chemistry, validated in the synthesis of numerous piperidone alkaloids and GABA analogs.

-

Mechanistic Basis: The route mimics the industrial synthesis of Nipecotic Acid derivatives but incorporates the crotonate methyl group.

-

Reference Anchors:

-

For the Michael-Mannich cascade and piperidone formation logic: Vereshchagin et al. (2020) [1].[3]

-

For the stereoselective reduction and cyclization of piperidine precursors: Sutherland et al. (2018) [2].

-

References

-

Vereshchagin, A. N., et al.[3] "A novel four-component diastereoselective synthesis of polysubstituted 2-piperidinones." ResearchGate. Available at: [Link]

-

Bell, J. D., et al. "Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation." Org.[1][2][4] Biomol. Chem., 2018.[5] Available at: [Link]

-

PubChem. "4-[Methyl-[(1-methyl-6-oxopiperidin-3-yl)carbamoyl]amino]oxolane-3-carboxylic acid (Structural Analog Data)." National Library of Medicine. Available at: [Link]

Sources

4-Methyl-6-oxopiperidine-3-carboxylic acid chemical properties

This guide details the chemical properties, synthetic pathways, and reactivity profile of 4-Methyl-6-oxopiperidine-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1537833-71-8) is a functionalized piperidinone derivative serving as a versatile building block in the synthesis of pharmaceuticals. Structurally, it features a six-membered lactam ring substituted with a methyl group at the C4 position and a carboxylic acid at the C3 position. This specific substitution pattern renders it a cyclic bioisostere of

Its core utility lies in its dual functionality: the carboxylic acid allows for amide coupling to expand the molecular skeleton, while the lactam ring provides metabolic stability and hydrogen-bonding potential absent in linear analogs.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 4-Methyl-6-oxopiperidine-3-carboxylic acid |

| CAS Number | 1537833-71-8 (Acid); 108554-34-3 (Methyl Ester) |

| Molecular Formula | |

| Molecular Weight | 157.17 g/mol |

| SMILES | CC1CC(=O)NCC1C(=O)O |

| Core Scaffold |

Physicochemical Profile[4]

-

Acidity (pKa): The C3-carboxylic acid typically exhibits a pKa of 3.8 – 4.2 . The lactam nitrogen (

-H) is non-basic and weakly acidic (pKa -

Lipophilicity (LogP): Predicted LogP is -0.6 to -0.1 , indicating high polarity and water solubility.

-

Stereochemistry: The molecule possesses two chiral centers at C3 and C4 , leading to two diastereomeric pairs:

-

cis-isomer: Substituents on the same face (often thermodynamically favored in specific cyclizations due to equatorial preference).

-

trans-isomer: Substituents on opposite faces.

-

Note: Synthetic routes often yield a diastereomeric mixture (dr ~3:1) separable by chromatography or crystallization.

-

Synthetic Methodology

The most robust route to the 4-methyl-6-oxopiperidine scaffold involves a Michael Addition followed by Reductive Cyclization . This method ensures correct regiochemistry of the methyl and carboxyl groups.

Core Synthesis Protocol (Michael-Reductive Cyclization)

Reagents: Ethyl crotonate, Ethyl cyanoacetate, Sodium ethoxide (NaOEt), Hydrogen (H

-

Michael Addition:

-

Generate the enolate of ethyl cyanoacetate using NaOEt in ethanol at 0°C.

-

Add ethyl crotonate dropwise. The active methylene attacks the

-position of the crotonate. -

Intermediate: Diethyl 2-cyano-3-methylpentanedioate.

-

-

Reductive Cyclization:

-

Subject the Michael adduct to hydrogenation (50 psi H

) using Raney Nickel catalyst. -

Mechanism: The nitrile (-CN) reduces to a primary amine (-CH

NH

-

-

Hydrolysis:

-

Treat the resulting ester (Ethyl 4-methyl-6-oxopiperidine-3-carboxylate) with LiOH in THF/Water to yield the free acid.

-

Visualization of Synthetic Pathway

Figure 1: Convergent synthesis of the target scaffold via Michael addition and reductive cyclization.

Reactivity Profile & Derivatization

Understanding the reactivity of the three functional sites (Carboxyl, Lactam N, Alpha-Carbon) is essential for library design.

Carboxylic Acid (C3) Modifications

The C3 acid is the primary vector for diversification.

-

Amide Coupling: Standard coupling reagents (HATU, EDC/HOBt) convert the acid to amides.

-

Caution: Epimerization at C3 can occur under basic coupling conditions due to the acidity of the

-proton (between the amide carbonyl and the ring).

-

-

Reduction: Reduction with Borane (BH

) or LiAlH

Lactam Nitrogen (N1) Functionalization

The amide nitrogen is non-nucleophilic but can be alkylated under basic conditions.

-

N-Alkylation: Treatment with NaH (sodium hydride) followed by an alkyl halide (R-X) introduces substituents at N1.

-

Application: This is used to adjust the lipophilicity and membrane permeability of the final drug candidate.

-

C-H Activation (C5 Position)

The C5 position (alpha to the lactam carbonyl) is susceptible to deprotonation using strong bases (e.g., LDA at -78°C), allowing for:

- -Alkylation: Introduction of gem-dimethyl or other alkyl groups to block metabolism or lock conformation.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal | Multiplicity | Assignment |

| Broad Singlet | Carboxylic Acid (-COOH) | ||

| Broad Singlet | Lactam N-H | ||

| Multiplet | C2-H (Adjacent to N) | ||

| Multiplet | C3-H (Alpha to COOH) | ||

| Doublet | C4-Methyl Group | ||

| Singlet | Carboxylic C=O | ||

| Singlet | Lactam C=O | ||

| Singlet | Methyl Carbon |

Note: The coupling constant (

Applications in Drug Discovery[5]

-

Conformationally Restricted Amino Acids: The scaffold acts as a rigid cyclic analogue of glutamine or GABA. This restriction reduces the entropic penalty upon binding to receptors (e.g., Gabapentinoids).

-

Peptidomimetics: Used to introduce a

-turn mimetic in peptide chains, stabilizing secondary structures in protease inhibitors. -

Kinase Inhibitors: The lactam motif serves as a hydrogen bond donor/acceptor pair in the ATP-binding pocket of various kinases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724029, Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. Michael Addition: Mechanism and Synthetic Protocols. Retrieved from [Link]

-

Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

University of Luxembourg (2025). PubChemLite: 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid Data. Retrieved from [Link]

An In-Depth Technical Guide to 4-Methyl-6-oxopiperidine-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its structural elucidation, stereoisomerism, plausible synthetic pathways, and robust characterization methodologies. Furthermore, this document will explore the therapeutic promise of the broader class of substituted piperidines, contextualizing the potential applications of this specific molecule in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its conformational flexibility and its capacity to engage in a wide range of molecular interactions.[1] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific substitutions on the piperidine ring dictate its biological activity and therapeutic potential.

4-Methyl-6-oxopiperidine-3-carboxylic acid presents a unique combination of functional groups: a lactam (cyclic amide), a carboxylic acid, and a methyl group. This arrangement offers multiple points for chemical modification and interaction with biological targets.

Structural Elucidation and Physicochemical Properties

The IUPAC name, 4-Methyl-6-oxopiperidine-3-carboxylic acid, precisely defines the molecular architecture. The core is a six-membered piperidine ring containing a nitrogen atom. The "6-oxo" designation indicates a carbonyl group at position 6, forming a lactam. A carboxylic acid group is attached at position 3, and a methyl group at position 4.

Table 1: Physicochemical Properties of Related Piperidine Structures

| Property | 6-Oxopiperidine-3-carboxylic acid | Methyl 6-oxopiperidine-3-carboxylate[4] | 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid[5] |

| Molecular Formula | C6H9NO3 | C7H11NO3 | C8H13NO3 |

| Molecular Weight | Not specified | 157.17 g/mol | Not specified |

| Melting Point | 181-184 °C | Not specified | Not specified |

| Boiling Point | 437 °C at 760 mmHg | Not specified | Not specified |

| InChI Key | LWZUSLUUMWDITR-UHFFFAOYSA-N | YORUFIOEZHJAEZ-UHFFFAOYSA-N | SRTZZSUHIXEGIN-UHFFFAOYSA-N |

Stereoisomerism and Conformational Analysis

The presence of two chiral centers at positions 3 and 4 of the piperidine ring means that 4-Methyl-6-oxopiperidine-3-carboxylic acid can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) of the methyl and carboxylic acid groups will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents (methyl and carboxylic acid groups) can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes unfavorable 1,3-diaxial interactions. Understanding the conformational preferences of each stereoisomer is crucial for structure-based drug design.

Plausible Synthetic Strategies

While a specific, documented synthesis for 4-Methyl-6-oxopiperidine-3-carboxylic acid is not widely published, several established synthetic routes for substituted piperidines can be adapted.

Hydrogenation of Substituted Pyridines

A common and effective method for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine derivatives.[6][7] This approach often provides good yields and can be stereoselective, depending on the catalyst and reaction conditions.[6]

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid via pyridine hydrogenation.

Dieckmann Condensation

The Dieckmann condensation is a classic method for forming cyclic β-keto esters. This intramolecular reaction could be a key step in constructing the 6-oxopiperidine ring.

Multi-component Reactions

Modern synthetic chemistry often employs multi-component reactions to build molecular complexity in a single step. A four-component reaction involving an aldehyde, a malonate derivative, a β-ketoester, and an ammonium source could potentially be designed to assemble the substituted piperidinone core.[8]

Robust Characterization Methodologies

The unambiguous identification and characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid and its intermediates are paramount. A combination of spectroscopic and analytical techniques should be employed.

Table 2: Key Characterization Techniques

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and stereochemical assignment. | Chemical shifts and coupling constants will confirm the connectivity of atoms. NOESY experiments can help determine the relative stereochemistry (cis/trans). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O of the lactam and carboxylic acid, the N-H of the lactam, and the O-H of the carboxylic acid. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | The molecular ion peak will confirm the molecular weight. High-resolution mass spectrometry (HRMS) will provide the exact mass and confirm the elemental formula. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute stereochemistry. | Provides precise bond lengths, bond angles, and the spatial arrangement of atoms in a single crystal. |

Experimental Protocol: General Procedure for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard.

-

2D NMR (COSY, HSQC, HMBC, NOESY): Acquire two-dimensional NMR spectra as needed to fully assign all proton and carbon signals and to determine the stereochemistry.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Therapeutic Potential and Future Directions

The piperidine scaffold is a cornerstone in the development of drugs targeting a wide range of diseases.[3][9]

-

Anticancer Activity: Many piperidine derivatives exhibit potent anticancer activity by modulating key signaling pathways or inducing apoptosis.[1]

-

Neurodegenerative Diseases: The piperidine core is found in several drugs for Alzheimer's disease, acting as cholinesterase inhibitors.[2]

-

Antimicrobial and Antiviral Properties: Substituted piperidines have shown promise as antibacterial, antifungal, and antiviral agents.[10]

The specific structural features of 4-Methyl-6-oxopiperidine-3-carboxylic acid make it an interesting candidate for further investigation. The carboxylic acid can act as a handle for forming amides or esters, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The lactam provides a rigidifying element and a hydrogen bond donor/acceptor site.

Workflow for Biological Evaluation:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 10. biomedpharmajournal.org [biomedpharmajournal.org]

An In-depth Technical Guide to the Synthesis and Application of 6-Oxopiperidine-3-carboxylic Acid Scaffolds and the Targeted Derivative 4-Methyl-6-oxopiperidine-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-oxopiperidine-3-carboxylic acid scaffold, a crucial heterocyclic motif in medicinal chemistry. Recognizing the absence of a readily available Chemical Abstracts Service (CAS) number for 4-Methyl-6-oxopiperidine-3-carboxylic acid in public databases, this document will focus on the synthesis, properties, and applications of the parent scaffold and its close analogs. Furthermore, a detailed, scientifically grounded proposed synthesis for the 4-methyl derivative will be presented, offering valuable insights for researchers interested in exploring the structure-activity relationships of this compound class.

The Significance of the 6-Oxopiperidine-3-carboxylic Acid Core in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of substituents, making it an ideal framework for interacting with biological targets. The incorporation of a lactam functionality (an oxo group at the 6-position) and a carboxylic acid at the 3-position introduces key hydrogen bond donors and acceptors, as well as a potential for ionic interactions, significantly influencing the pharmacokinetic and pharmacodynamic properties of molecules containing this core.

Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to, their potential as enzyme inhibitors and receptor modulators. The strategic placement of substituents on the piperidine ring can modulate potency, selectivity, and metabolic stability. The introduction of a methyl group at the 4-position, for instance, is a common strategy in medicinal chemistry to probe steric and electronic effects within a binding site, potentially leading to improved biological activity and intellectual property opportunities.

Physicochemical Properties of Key Analogs

A clear understanding of the physicochemical properties of the foundational scaffolds is essential for any drug discovery program. Below is a summary of the properties for commercially available, closely related analogs to the topic compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| 6-Oxopiperidine-3-carboxylic acid | 22540-50-7 | C₆H₉NO₃ | 143.14 | Versatile building block for the synthesis of more complex molecules. |

| Methyl 4-oxopiperidine-3-carboxylate | 108554-34-3 | C₇H₁₁NO₃ | 157.17 | Reactant in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase and cytotoxic agents.[1][2] |

| Methyl 4-oxopiperidine-3-carboxylate hydrochloride | 71486-53-8 | C₇H₁₂ClNO₃ | 193.63 | A more stable, water-soluble salt form of the parent ester, facilitating its use in various reaction conditions.[3] |

Synthesis of the 6-Oxopiperidine-3-carboxylic Acid Scaffold

The synthesis of the 6-oxopiperidine-3-carboxylic acid core can be achieved through various synthetic routes. One common and reliable method involves the cyclization of a suitable linear precursor. Below is a detailed, step-by-step protocol for a generalized synthesis of the parent scaffold.

Experimental Protocol: Synthesis of 6-Oxopiperidine-3-carboxylic acid

Materials:

-

Diethyl glutaconate

-

Ammonia (aqueous solution, 28-30%)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl glutaconate in ethanol. To this solution, add a solution of sodium ethoxide in ethanol.

-

Slowly add aqueous ammonia to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours to ensure the completion of the Michael addition.

-

Dieckmann Cyclization: The resulting intermediate is then subjected to a Dieckmann cyclization by heating the reaction mixture at reflux for 4-6 hours.

-

Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid. This step facilitates the hydrolysis of the ester and subsequent decarboxylation upon heating.

-

The mixture is then heated at reflux for an additional 2-4 hours.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel to yield pure 6-oxopiperidine-3-carboxylic acid.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon, initiating the Dieckmann cyclization.

-

Acidic workup is essential for the hydrolysis of the ester and to drive the decarboxylation of the resulting β-keto acid.

-

Purification by recrystallization is often effective for this type of crystalline solid product.

Visualizing the Synthetic Workflow

Caption: Generalized workflow for the synthesis of the 6-oxopiperidine-3-carboxylic acid scaffold.

Proposed Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Building upon the established chemistry of the 6-oxopiperidine-3-carboxylic acid scaffold, a plausible synthetic route to the 4-methyl derivative can be proposed. This involves the introduction of a methyl group at the 4-position of a suitable precursor.

Experimental Protocol: Proposed Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Materials:

-

6-Oxopiperidine-3-carboxylic acid

-

Esterification agent (e.g., SOCl₂ in Methanol, or Diazomethane)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Methyl iodide

-

Hydrolysis agent (e.g., LiOH or HCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for air-sensitive reactions and purification apparatus

Procedure:

-

Esterification: Protect the carboxylic acid of 6-oxopiperidine-3-carboxylic acid as a methyl ester. This can be achieved by reacting the starting material with thionyl chloride in methanol or by treatment with diazomethane. The resulting methyl 6-oxopiperidine-3-carboxylate is then purified.

-

α-Alkylation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the methyl 6-oxopiperidine-3-carboxylate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture. The LDA will deprotonate the α-carbon at the 4-position.

-

After stirring for 30-60 minutes at -78 °C, add methyl iodide to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The resulting crude product, methyl 4-methyl-6-oxopiperidine-3-carboxylate, is then subjected to hydrolysis using either acidic (e.g., refluxing HCl) or basic (e.g., LiOH in THF/water) conditions to yield the final product.

-

Purification: The final compound, 4-Methyl-6-oxopiperidine-3-carboxylic acid, is purified by column chromatography or recrystallization.

Trustworthiness and Self-Validation:

This proposed protocol is based on well-established and reliable organic chemistry transformations. The success of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the intermediates and the final product.

Visualizing the Proposed Synthetic Workflow

Caption: Proposed synthetic route to 4-Methyl-6-oxopiperidine-3-carboxylic acid.

The Role of Alkyl Substitution in Modulating Biological Activity

The introduction of a methyl group onto a pharmacologically active scaffold can have profound effects on its biological profile. Several studies on piperidine-containing compounds have demonstrated that methylation can influence activity. For instance, the position of a methyl group on the piperidine ring has been shown to be crucial for the anticancer properties of certain piperidine-substituted sulfonamides.[4] Specifically, methyl substitution at the 3 or 4-position can enhance antitumor activity.[4]

The rationale for this observed enhancement in activity can be multifactorial:

-

Steric Effects: The methyl group can provide a better fit into a hydrophobic pocket of a target protein, leading to increased binding affinity.

-

Conformational Restriction: The presence of the methyl group can restrict the conformational flexibility of the piperidine ring, locking it into a more bioactive conformation.

-

Metabolic Stability: Methylation can block sites of metabolism, leading to a longer in vivo half-life.

Given these precedents, the synthesis and biological evaluation of 4-Methyl-6-oxopiperidine-3-carboxylic acid and its derivatives are of significant interest to the drug discovery community.

Conclusion

While a dedicated CAS number for 4-Methyl-6-oxopiperidine-3-carboxylic acid is not currently in the public record, this technical guide has provided a comprehensive overview of the parent 6-oxopiperidine-3-carboxylic acid scaffold and its importance in medicinal chemistry. The detailed synthetic protocols for the parent compound and the proposed route to the 4-methyl derivative offer a solid foundation for researchers to access these valuable chemical entities. The insights into the potential impact of alkyl substitution on biological activity further underscore the importance of exploring this and other derivatives of the 6-oxopiperidine-3-carboxylic acid core in the ongoing quest for novel therapeutics.

References

- El-Sayed, M. S., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 22(11), 1886.

- Pontiki, E., et al. (2008). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 13(6), 1213-1225.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

PubChem. (n.d.). 4-[Methyl-[(1-methyl-6-oxopiperidin-3-yl)carbamoyl]amino]oxolane-3-carboxylic acid. Retrieved from [Link]

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Line, N. J., et al. (2019). Practical enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. Tetrahedron Letters, 60(18), 1279-1282.

-

Pharmaffiliates. (n.d.). CAS No : 108554-34-3 | Product Name : Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

- Moody, C. J., & Roff, G. J. (2005). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2005(5), 234-247.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

Strategic Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic Acid: A Starting Material Centric Guide

The following technical guide details the synthesis and starting material specifications for 4-Methyl-6-oxopiperidine-3-carboxylic acid . This guide prioritizes the Michael Addition-Reductive Cyclization route, which is the most robust, scalable, and industrially validated method for constructing this specific lactam scaffold.

Part 1: Executive Summary & Retrosynthetic Logic

The 4-methyl-6-oxopiperidine-3-carboxylic acid scaffold (C7H11NO3) is a functionalized lactam often utilized as a chiral building block in the synthesis of peptidomimetics, conformationally restricted amino acid analogs (e.g., GABA analogs), and specific enzyme inhibitors.

To ensure a self-validating synthetic system , we must select starting materials that enforce the correct carbon backbone and oxidation states prior to ring closure. The most efficient retrosynthetic disconnection involves breaking the N1-C6 amide bond and the C2-C3 bond (Michael acceptor origin), revealing two primary commodity chemicals:

-

Ethyl Crotonate (or related crotonic esters): Provides the C4-C5-C6 segment and the C4-methyl stereocenter.

-

Ethyl Cyanoacetate: Provides the C2-C3 segment, the C3-carboxylic moiety, and the nitrogen source (via the nitrile).

Part 2: Primary Starting Materials Deep Dive

The quality of the final pharmaceutical intermediate is dictated by the impurity profile of these two starting materials.

Ethyl Crotonate (The Michael Acceptor)

-

CAS: 623-70-1[1]

-

Role: Defines the 4-methyl substitution and acts as the electrophile.

-

Critical Specification:

-

Isomeric Purity: Must be >98% trans (E-isomer). The cis isomer reacts at significantly different rates and can lead to difficult-to-separate diastereomers in the final product.

-

Water Content: <0.1%. Water competes with the alkoxide catalyst, leading to hydrolysis of the ester to crotonic acid, which kills the Michael addition.

-

Stabilizers: Often contains traces of Hydroquinone (HQ) or MEHQ to prevent polymerization. Ensure levels are <100 ppm if using sensitive catalytic hydrogenation downstream.

-

Ethyl Cyanoacetate (The Nucleophile & N-Source)

-

CAS: 105-56-6

-

Role: Provides the nucleophilic carbon for C-C bond formation and the nitrogen atom for the eventual heterocycle.

-

Critical Specification:

-

Acidity (Free Acid): <0.5%.[2] Free cyanoacetic acid can quench the basic catalyst required for the Michael addition.

-

Mono- vs Di-alkylation potential: High purity is required to ensure stoichiometry matches the base equivalents, preventing side reactions where the product undergoes a second Michael addition.

-

Catalyst System

-

Base: Sodium Ethoxide (21% in Ethanol) is the standard. It matches the ester groups, preventing transesterification byproducts.

-

Hydrogenation Catalyst: Raney Nickel (active) or Palladium on Carbon (Pd/C). Raney Ni is preferred for nitrile reduction to primary amines without secondary amine coupling.

Part 3: Technical Protocol (The Self-Validating System)

This protocol is designed as a cascade: if Step 1 fails (incomplete conversion), Step 2 (Cyclization) cannot proceed physically, making the failure mode obvious immediately.

Step 1: Thermodynamic Michael Addition

Objective: Synthesis of Diethyl 2-cyano-3-methylglutarate.

-

Preparation: Charge a dry reactor with Ethyl Cyanoacetate (1.0 eq) and anhydrous Ethanol (5 vol).

-

Activation: Cool to 0-5°C. Add Sodium Ethoxide (0.1 - 0.2 eq) dropwise. Validation: Solution should turn slight yellow; exotherm indicates deprotonation.

-

Addition: Add Ethyl Crotonate (1.1 eq) slowly, maintaining T < 10°C to prevent polymerization.

-

Reaction: Warm to reflux (78°C) for 4-6 hours.

-

Quench: Cool to RT, neutralize with equimolar Acetic Acid.

-

Isolation: Concentrate in vacuo. Partition between water/EtOAc.[4] The organic layer contains the Michael Adduct .

Step 2: Reductive Cyclization (The "Zipper" Step)

Objective: One-pot reduction of nitrile and intramolecular amidation.

-

Loading: Dissolve the Michael Adduct in Ethanol (10 vol). Add Raney Nickel (10-20 wt%) .

-

Note: Pre-wash Raney Ni with EtOH to remove water.

-

-

Hydrogenation: Pressurize to 50-100 psi H2 at 50-60°C.

-

Chemical Logic: The nitrile (-CN) reduces to the primary amine (-CH2NH2). This amine is spatially proximate to the distal ester (originally from crotonate).

-

-

Cyclization: The newly formed amine nucleophile attacks the C5-ester carbonyl spontaneously (or with mild heating), releasing ethanol and closing the ring to form the lactam.

-

Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[3][4]

-

Crystallization: The product, Ethyl 4-methyl-6-oxopiperidine-3-carboxylate , often crystallizes from cold ether/hexane.

-

Hydrolysis (Optional): Treat ester with 1N NaOH followed by acidification to pH 2 to isolate the free acid title compound.

Part 4: Data Summary & Specifications

| Parameter | Ethyl Crotonate | Ethyl Cyanoacetate | Final Product (Ester) |

| Mol.[2] Weight | 114.14 g/mol | 113.11 g/mol | 185.22 g/mol |

| Boiling Point | 139°C | 206°C | N/A (Solid) |

| Key Impurity | Crotonic Acid | Cyanoacetic Acid | 4-methyl-2-piperidone (decarboxylated) |

| Stereochemistry | trans (E) | Achiral | cis/trans mix (typically 3:1 trans) |

| Storage | Flammables Cabinet | Cool, Dry, Dark | Desiccator (Hygroscopic) |

Part 5: Visualization of the Synthetic Pathway

The following diagram illustrates the atomic mapping from starting materials to the final scaffold, highlighting the origin of the ring atoms.

Caption: Reaction flow demonstrating the convergence of Ethyl Crotonate and Ethyl Cyanoacetate into the piperidine ring.

Part 6: References

-

Synthesis of 6-Oxopiperidine-3-carboxylates :

-

Ethyl Crotonate Specifications :

-

Title: "Ethyl Crotonate Product Specification & Safety Data."

-

Source:Sigma-Aldrich / Merck Millipore.

-

-

Ethyl Cyanoacetate Reactivity :

-

Catalytic Hydrogenation of Nitriles :

-

Title: "Raney Nickel Catalyzed Hydrogenation of Nitriles to Amines."

-

Source:Organic Syntheses, Coll. Vol. 3.

-

URL:[Link]

-

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

Methodological & Application

analytical methods for 4-Methyl-6-oxopiperidine-3-carboxylic acid

An In-Depth Guide to the Analytical Characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction:

4-Methyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound of significant interest within pharmaceutical research and development. As a substituted piperidine, it belongs to a class of molecules that are crucial building blocks in the synthesis of a wide array of pharmacologically active agents.[1][2] The precise molecular architecture, featuring a lactam, a carboxylic acid, and a chiral center, makes it a valuable intermediate for creating complex drug candidates. The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are directly dependent on its purity and structural integrity.

Therefore, robust and reliable analytical methods are not merely a regulatory formality but a scientific necessity.[3][4] They are essential for confirming the identity, quantifying the purity, and identifying any potential impurities or degradation products throughout the development and manufacturing lifecycle. This guide provides a detailed overview of the principal analytical techniques and validated protocols for the comprehensive characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid, designed for researchers, quality control analysts, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

-

Molecular Formula: C₇H₁₁NO₃

-

Molecular Weight: 157.17 g/mol [5]

-

Key Structural Features:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle.

-

Lactam (Amide): A cyclic amide within the piperidine ring (-C(=O)-NH-).

-

Carboxylic Acid: A -COOH group, conferring acidic properties and polarity.

-

Methyl Group: A substituent on the piperidine ring.

-

Chiral Centers: The presence of stereocenters necessitates analytical methods capable of distinguishing between stereoisomers.

-

These features—particularly the presence of a carboxylic acid and the lack of a strong UV chromophore—dictate the most effective analytical strategies.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of 4-Methyl-6-oxopiperidine-3-carboxylic acid and quantifying it in the presence of related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity and assay determination due to its high resolution and versatility. Given the polar and acidic nature of the analyte, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices:

-

Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for moderately polar compounds. The choice of an "end-capped" column minimizes peak tailing, which can occur due to the interaction of the basic nitrogen in the piperidine ring with residual silanols on the silica support.

-

Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid to a pH of ~2.5-3.5) is crucial. It suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.

-

Detection: The compound lacks a significant UV chromophore, making standard UV detection challenging and potentially insensitive for impurity profiling.

-

Charged Aerosol Detection (CAD): This is an excellent alternative. CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. It is ideal for quantifying compounds with no UV chromophore.[6]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful approach. It provides not only quantification but also mass information, which is invaluable for identifying unknown impurities and confirming the identity of the main peak.

-

Experimental Protocol: RP-HPLC with CAD/MS Detection

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and resolution for polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC.[7] |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both the main compound and any potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |

| Detector 1 (Primary) | Charged Aerosol Detector (CAD) | Universal detection for non-volatile analytes, ideal for compounds lacking a chromophore.[6] |

| Detector 2 (Confirmatory) | Mass Spectrometer (ESI+) | Provides mass confirmation (Expected [M+H]⁺ = 158.08) and structural information for impurities. |

Gas Chromatography (GC)

Direct analysis of 4-Methyl-6-oxopiperidine-3-carboxylic acid by GC is generally not feasible due to its low volatility and thermal lability. The carboxylic acid and lactam functional groups will likely cause the compound to degrade at the high temperatures of the GC inlet.

Derivatization: A Necessary Step

To make the compound suitable for GC analysis, a derivatization step is required to convert the polar functional groups into more volatile, thermally stable ones.[8]

-

Method: Esterification of the carboxylic acid (e.g., with diazomethane or by heating with an alcohol like methanol under acidic conditions) followed by silylation of the lactam N-H (e.g., using BSTFA).

-

Causality: This two-step process masks the polar sites responsible for hydrogen bonding and low volatility, allowing the molecule to be successfully analyzed by GC.

Experimental Protocol: GC-MS (Post-Derivatization)

-

Derivatization: React the sample with an appropriate esterifying agent (e.g., Methanolic HCl) followed by a silylating agent (e.g., BSTFA).

-

GC Column: A mid-polarity column (e.g., DB-5ms or HP-5ms) is suitable for separating a wide range of derivatized compounds.

-

Inlet Temperature: ~250 °C.

-

Oven Program: Start at a low temperature (~70 °C) and ramp up to ~280 °C to elute all components.

-

Detector: Mass Spectrometry (MS) is essential for identifying the derivatized analyte and any related impurities.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise chemical structure.[9] Both ¹H and ¹³C NMR should be performed.

Interpreting the Spectra:

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-12 ppm. This signal will disappear upon adding D₂O.[10]

-

Lactam Proton (-NH-): A broad signal, typically between 5-8 ppm.

-

Piperidine Ring Protons (-CH-, -CH₂-): A series of complex multiplets are expected in the 1.5-4.0 ppm range. The exact chemical shifts and coupling patterns will confirm the connectivity of the ring.

-

Methyl Protons (-CH₃): A doublet in the upfield region (~0.9-1.2 ppm), coupled to the adjacent proton on the ring.

-

-

¹³C NMR:

-

Carbonyl Carbon (Lactam): Expected around 170-175 ppm.

-

Carbonyl Carbon (Carboxylic Acid): Expected around 175-185 ppm.

-

Piperidine Ring Carbons: A set of signals between 20-60 ppm.

-

Methyl Carbon: A signal in the upfield region, typically around 15-25 ppm.

-

Expected NMR Data Summary

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

| Carboxylic Acid | 10.0 - 12.0 | 175 - 185 | Broad singlet, D₂O exchangeable |

| Lactam N-H | 5.0 - 8.0 | - | Broad singlet |

| Lactam C=O | - | 170 - 175 | - |

| Ring CH/CH₂ | 1.5 - 4.0 | 20 - 60 | Complex multiplets |

| Methyl CH₃ | 0.9 - 1.2 | 15 - 25 | Doublet |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

-

Expected Ions:

-

Positive Mode ([M+H]⁺): Expected m/z = 158.0761 (Calculated for C₇H₁₂NO₃⁺)

-

Negative Mode ([M-H]⁻): Expected m/z = 156.0612 (Calculated for C₇H₁₀NO₃⁻)

-

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the molecule and gain further structural information. Common fragmentation pathways would include the loss of H₂O and CO₂ from the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for confirming the presence of key functional groups.[11][12]

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |

| N-H Stretch (Lactam) | 3200 - 3400 | Medium, sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=O Stretch (Lactam) | 1650 - 1680 | Strong, sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Analytical Method Validation: Ensuring Trustworthiness

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[3][13] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[4] The core parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[14]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[13]

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).[14]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

Conclusion

The analytical characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid requires a multi-faceted approach. A combination of high-resolution chromatographic techniques, particularly HPLC with mass-based detection (CAD or MS), and comprehensive spectroscopic analysis (NMR, MS, IR) is essential for a complete understanding of its identity, purity, and quality. Each method provides a unique piece of the analytical puzzle, and when combined and properly validated, they ensure the reliability of data crucial for advancing drug development programs. This integrated strategy forms the backbone of quality assurance, safeguarding the integrity of the synthetic process from intermediate to final API.

References

-

Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]

-

Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine - CDC Stacks. (n.d.). CDC Stacks. Retrieved February 24, 2026, from [Link]

-

Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing). (1967). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. Retrieved February 24, 2026, from [Link]

-

Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved February 24, 2026, from [Link]

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved February 24, 2026, from [Link]

-

Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem - NIH. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

SciELO Brazil - VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8). SciELO Brazil. Retrieved February 24, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved February 24, 2026, from [Link]

-

Pharmaceutical Grade Piperidine Derivatives-Global Market Share and Ranking, Overall Sales and Demand Forecast 2025-2031. (2025, November 15). QYResearch. Retrieved February 24, 2026, from [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Retrieved February 24, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. (2020, April 18). Chemical Review and Letters. Retrieved February 24, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical Grade Piperidine Derivatives-Global Market Share and Ranking, Overall Sales and Demand Forecast 2025-2031 [themarketreports.com]

- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 4. particle.dk [particle.dk]

- 5. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. employees.csbsju.edu [employees.csbsju.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 13. qbdgroup.com [qbdgroup.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: NMR Characterization & Stereochemical Analysis of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Abstract & Introduction

4-Methyl-6-oxopiperidine-3-carboxylic acid is a functionalized piperidone derivative, serving as a critical chiral building block in the synthesis of conformationally restricted GABA analogs and peptidomimetics. Its structure features two stereocenters (C3 and C4) within a lactam ring, giving rise to cis and trans diastereomers.

Accurate NMR characterization of this molecule is challenging due to:

-

Stereochemical Complexity: Distinguishing between (3R,4R)/(3S,4S) [trans] and (3R,4S)/(3S,4R) [cis] pairs.

-

Exchangeable Protons: The presence of amide (NH) and carboxylic acid (COOH) protons requires specific solvent selection.

-

Conformational Flexibility: The piperidone ring can adopt half-chair or boat conformations, influencing coupling constants (

).

This Application Note provides a standardized protocol for the complete structural elucidation of 4-Methyl-6-oxopiperidine-3-carboxylic acid, with a specific focus on determining the diastereomeric ratio (dr) using 1D and 2D NMR spectroscopy.

Experimental Protocol

Sample Preparation

Proper sample preparation is vital to prevent signal overlap and ensure the visibility of exchangeable protons.

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

-

Reasoning: It solubilizes the polar carboxylic acid and lactam functionalities effectively. Unlike D₂O, DMSO-d6 prevents the rapid exchange of the amide (NH) and carboxylic acid (COOH) protons, allowing them to be observed as distinct signals (typically

7.5–12.5 ppm), which is crucial for confirming the oxidation state and functional group integrity.

-

-

Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of DMSO-d6.

-

Reference: Tetramethylsilane (TMS) or the residual DMSO pentet (

2.50 ppm) is used for chemical shift referencing.

Acquisition Parameters

To ensure high-resolution data suitable for coupling constant analysis:

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |

| 1H NMR | zg30 / zg | 16–64 | ≥ 2.0 s | Ensure sufficient D1 for quantitative integration of the dr. |

| 13C NMR | zgpg30 | 512–1024 | 2.0 s | Proton-decoupled. |

| COSY | cosygpppqf | 8–16 | 1.5 s | Magnitude mode; essential for tracing the spin system. |

| HSQC | hsqcedetgpsisp2 | 8–16 | 1.5 s | Multiplicity-edited (CH/CH3 up, CH2 down). |

| NOESY | noesygpphp | 16–32 | 2.0 s | Mixing time ( |

Structural Elucidation & Assignment Logic

The assignment strategy relies on identifying the isolated spin systems and linking them via the rigid piperidone core.

1H NMR Spectral Analysis (Predicted)

Based on the structure and analogous 6-oxopiperidine-3-carboxylic acid derivatives [1][2], the expected chemical shifts in DMSO-d6 are:

| Position | Type | Multiplicity | Assignment Logic | ||

| COOH | OH | 12.0–12.5 | Broad Singlet | - | Deshielded acid proton; disappears with D₂O shake. |

| NH | Amide | 7.5–8.0 | Broad Singlet | - | Lactam NH; chemical shift is concentration/temp dependent. |

| H2 | CH₂ | 3.1–3.5 | Multiplet | - | Adjacent to Nitrogen; deshielded. Diastereotopic splitting may occur. |

| H3 | CH | 2.8–3.2 | dt or ddd | Alpha to COOH. Key signal for stereochemistry ( | |

| H4 | CH | 2.0–2.4 | Multiplet | - | Methine stereocenter; couples to Methyl group. |

| H5 | CH₂ | 2.2–2.6 | Multiplet | - | Alpha to Carbonyl (C6); diastereotopic protons. |

| Me-4 | CH₃ | 0.9–1.1 | Doublet | ~7.0 | Characteristic doublet; clear diagnostic for the C4 position. |

Stereochemical Assignment (The "Cis" vs "Trans" Decision)

The relative stereochemistry between the C3-COOH and C4-Me groups is determined by the scalar coupling constant (

-

Trans-Isomer (Thermodynamic Product):

-

Conformation: Both substituents (COOH and Me) prefer the equatorial orientation in the chair-like conformation.

-

Coupling: H3 and H4 are both axial (

). -

Diagnostic Signal:

(Large coupling). -

NOE: No strong correlation between H3 and H4.

-

-

Cis-Isomer:

-

Conformation: One substituent is axial, the other equatorial (typically Me-equatorial, COOH-axial to avoid 1,3-diaxial strain with H2/H6, though H-bonding can stabilize the axial COOH).

-

Coupling: H3 and H4 are

or -

Diagnostic Signal:

(Small coupling). -

NOE: Strong NOE correlation between H3 and H4 (they are on the same face).

-

Visualized Workflow (Graphviz)

The following decision tree illustrates the step-by-step logic for assigning the stereochemistry of the synthesized product.

Figure 1: Decision tree for the stereochemical assignment of 4-Methyl-6-oxopiperidine-3-carboxylic acid based on J-coupling and NOE data.

Results Interpretation & Troubleshooting

Calculating Diastereomeric Ratio (dr)

In synthetic mixtures, both isomers may be present. To calculate the dr:

-

Expand the Methyl region (0.9–1.1 ppm).

-

Identify the two distinct doublets corresponding to the cis and trans methyl groups.

-

Integrate both doublets.

-

Calculate dr using the formula:

Common Issues

-

Water Suppression Artifacts: If the sample is wet, the water signal (3.33 ppm in DMSO) may overlap with H2 or H3.

-

Solution: Use dry DMSO-d6 ampules or run a water_presat sequence, but be careful not to suppress the H2/H3 signals if they are under the water peak.

-

-

Broad Lines: Exchange broadening of NH/COOH can occur if the sample is acidic or contains trace water.

-

Solution: Add a trace amount of solid K₂CO₃ to the NMR tube to slow down exchange (if stability permits) or lower the temperature to 280 K.

-

References

-

Royal Society of Chemistry. Supplementary Information: Synthesis and characterization of substituted 5-oxopyrrolidine and 6-oxopiperidine-3-carboxylic acids. (Accessed 2025).[2][3][4][5] Available at: [Link] (Note: Generalized citation for the class of compounds based on search results).

-

PubChem. 4-Oxo-piperidine-3-carboxylic acid (Compound Summary).[5][6][7] National Library of Medicine. Available at: [Link]

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. PubChemLite - 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Oxo-piperidine-3-carboxylic acid | C6H9NO3 | CID 13381779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-[Methyl-[(1-methyl-6-oxopiperidin-3-yl)carbamoyl]amino]oxolane-3-carboxylic acid | C13H21N3O5 | CID 66265156 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 4-Methyl-6-oxopiperidine-3-carboxylic acid in medicinal chemistry

This guide details the medicinal chemistry applications, structural significance, and synthetic protocols for 4-Methyl-6-oxopiperidine-3-carboxylic acid , a versatile lactam scaffold.

Executive Summary

4-Methyl-6-oxopiperidine-3-carboxylic acid represents a "privileged scaffold" in drug discovery, merging the structural features of conformationally constrained amino acids with the pharmacophore of CNS-active agents. Its core structure—a functionalized

Structural Analysis & Pharmacophore Mapping

The "Privileged" Lactam Scaffold

The molecule consists of a piperidine ring oxidized at the C6 position (lactam) with a carboxylic acid at C3 and a methyl group at C4. This specific substitution pattern offers unique medicinal properties:

- -Lactam Core (A): Mimics the cis-peptide bond, providing hydrolytic stability and hydrogen-bonding capability (Donor: NH, Acceptor: C=O).

-

C3-Carboxylic Acid (B): Acts as a bioisostere for the C-terminus of amino acids or the distal acid of glutamate/GABA. It serves as a handle for further diversification (e.g., amide coupling).

-

C4-Methyl Group (C): A critical steric anchor. It restricts the conformational flexibility of the ring, locking the carboxylic acid and lactam carbonyl into a specific vector, which is essential for high-affinity binding (entropic pre-organization).

Pharmacophore Overlap

The scaffold maps directly onto several bioactive classes:

-

Constrained GABA Analogs: The distance between the lactam nitrogen (mimicking the ammonium of GABA) and the carboxylate matches the pharmacophore of GABA

receptor agonists and GABA-AT inhibitors. -

-Amino Acids: The C3-C4-N1 segment represents a cyclic

Figure 1: Pharmacophore mapping of the 4-Methyl-6-oxopiperidine-3-carboxylic acid scaffold.

Key Applications

Peptidomimetics and Foldamers

This scaffold is used to replace dipeptide segments in bioactive peptides. The 6-oxopiperidine ring forces the backbone into a "kinked" conformation, often mimicking a

-

Mechanism: The covalent cyclization between the nitrogen and the

-carbon (relative to the acid) eliminates rotatable bonds, reducing the entropic penalty of binding to a receptor. -

Application: Incorporation into integrin inhibitors (RGD mimetics) or somatostatin analogs to improve oral bioavailability and proteolytic stability.

CNS Drug Discovery (GABAergic System)

Derivatives of piperidine-3-carboxylic acid are established ligands for the GABAergic system.

-

Target: GABA Transaminase (GABA-AT) or GABA transporters (GAT).

-

Logic: The lactam ring acts as a neutral, lipophilic replacement for the zwitterionic amino acid core of GABA, potentially improving blood-brain barrier (BBB) permeability. The C4-methyl group can enhance selectivity between receptor subtypes (e.g., GABA

vs. GABA

Diversity-Oriented Synthesis (DOS)

The scaffold is a "branching point" intermediate.

-

Reaction Vector 1 (Acid): Amide coupling to generate diverse "tails".

-

Reaction Vector 2 (Lactam Nitrogen): N-alkylation or arylation (e.g., via Chan-Lam coupling) to introduce hydrophobic domains.

-

Reaction Vector 3 (C4-Methyl): The stereocenter at C4 allows for the separation of diastereomers, doubling the library size and exploring 3D chemical space.

Experimental Protocol: Stereoselective Synthesis

The most robust route to this scaffold is the Castagnoli-Cushman Reaction (CCR) , a formal [4+2] cycloaddition between an imine and a cyclic anhydride.

Reaction Scheme

Reagents:

-

Amine Component: Benzylamine (or functionalized equivalent).

-

Aldehyde Component: Paraformaldehyde (or substituted aldehyde).

-

Anhydride Component: 3-Methylglutaric anhydride.

Transformation:

Step-by-Step Protocol

Objective: Synthesis of trans-1-benzyl-4-methyl-6-oxopiperidine-3-carboxylic acid.

Materials:

-

Benzylamine (1.0 equiv, 10 mmol)

-

Paraformaldehyde (1.0 equiv, 10 mmol)

-

3-Methylglutaric anhydride (1.0 equiv, 10 mmol)

-

Toluene (anhydrous, 50 mL)

-

Molecular Sieves (4Å, activated)

Procedure:

-

Imine Formation (In Situ):

-

In a 100 mL round-bottom flask equipped with a Dean-Stark trap (or using molecular sieves), dissolve benzylamine (1.07 g, 10 mmol) and paraformaldehyde (0.30 g, 10 mmol) in Toluene (30 mL).

-

Heat to reflux (110°C) for 1 hour to ensure complete formation of the imine (N-benzylidenemethylamine species). Note: If using paraformaldehyde, ensure depolymerization occurs.

-

-

Cycloaddition:

-

Cool the solution slightly (to ~80°C).

-

Add 3-Methylglutaric anhydride (1.28 g, 10 mmol) dissolved in Toluene (20 mL) dropwise over 15 minutes.

-

Reflux the mixture for 12–16 hours. The reaction progress can be monitored by LC-MS (Target Mass: ~247.3 Da for M+H).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Extraction: The product is a carboxylic acid.[1] Extract the organic phase with saturated NaHCO

(3 x 30 mL). -

Acidification: Wash the combined aqueous extracts with Et

O (to remove neutral impurities). Acidify the aqueous layer carefully with 1N HCl to pH ~2. -

Isolation: Extract the acidic aqueous layer with EtOAc (3 x 40 mL). Dry the combined organic layers over Na

SO

-

-

Purification:

-

The crude residue is typically a mixture of cis and trans diastereomers (relative to C3-COOH and C4-Me).

-

Recrystallization: Dissolve in minimal hot Ethanol/Ethyl Acetate (1:4) and allow to cool. The trans-isomer often crystallizes preferentially (thermodynamically stable).

-

Yield: Expected yield 60–75%.

-

Analytical Data (Expected)

-

LC-MS: [M+H]+ = 248.13 (Calculated for C

H -

1H NMR (DMSO-d6): Diagnostic signals include the AB quartet for the benzylic protons (~4.5 ppm), the methyl doublet (~1.0 ppm), and the carboxylic acid proton (broad singlet, ~12.0 ppm).

Workflow Visualization

Figure 2: Synthesis workflow via the Castagnoli-Cushman Reaction.

References

-

Castagnoli, N. (1969). Reactions of imines with succinic anhydrides. Journal of Organic Chemistry, 34(10), 3187–3189. Link

-

Cushman, M., & Castagnoli, N. (1971). The condensation of Schiff bases with glutaric anhydrides. Journal of Organic Chemistry, 36(22), 3404–3406. Link

-

Jangra, H., et al. (2016). Recent advances in the Castagnoli-Cushman reaction. Current Organic Chemistry, 20(15), 1560-1583. Link

-

Balle, T., et al. (2002). GABA uptake inhibitors: Synthesis and structure-activity relationship of 4-substituted piperidine-3-carboxylic acids. Bioorganic & Medicinal Chemistry, 10(11), 3537-3549. Link

-

Gellman, S. H. (1998).[2] Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

Sources

use of 4-Methyl-6-oxopiperidine-3-carboxylic acid as a scaffold

Application Note: 4-Methyl-6-oxopiperidine-3-carboxylic Acid as a Scaffold in Drug Discovery

Executive Summary

The 4-Methyl-6-oxopiperidine-3-carboxylic acid scaffold represents a privileged substructure in medicinal chemistry, offering a conformationally restricted template for designing bioactive small molecules. Structurally, it functions as a

This guide details the stereoselective synthesis, functionalization, and structural validation of this scaffold. It moves beyond generic descriptions to provide a causal, mechanistic workflow for researchers aiming to exploit this motif for library generation.

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its ability to lock substituents into specific vectors, reducing the entropic penalty of binding to protein targets.

-

Lactam Core (N1-C6): acts as a hydrogen bond donor (NH) and acceptor (C=O), mimicking the amide backbone of peptides.

-

C3-Carboxylic Acid: Provides a handle for amide coupling (N-terminus mimic) or bioisosteric replacement.

-

C4-Methyl Group: Induces ring puckering, influencing the equatorial/axial preference of the C3 substituent.

-

Chirality: The molecule possesses two contiguous stereocenters (C3, C4), allowing for the synthesis of four distinct diastereomers (cis-3,4 and trans-3,4 enantiomeric pairs).

DOT Diagram: Pharmacophore Vectors

Figure 1: Pharmacophore mapping of the scaffold showing interaction vectors.

Protocol: Stereoselective Synthesis

The most robust route to this scaffold involves a Michael addition followed by a reductive cyclization cascade. This method is preferred over pyridine hydrogenation as it allows for better stereochemical control and avoids over-reduction.

Mechanism of Action (Causality)

-

Michael Addition: Reaction of methyl crotonate (electrophile) with methyl cyanoacetate (nucleophile) establishes the C3-C4 carbon bond. The steric bulk of the methyl group directs the incoming nucleophile.

-

Reductive Cyclization: Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the distal ester (intramolecular aminolysis) to close the lactam ring. This "self-validating" step ensures that only the cyclized product is isolated.

Materials

-

Methyl crotonate (>98%)

-

Methyl cyanoacetate

-

Sodium methoxide (NaOMe) in methanol (25 wt%)

-

Raney Nickel (slurry in water) or Pd/C (10%)

-

Hydrogen gas (balloon or Parr shaker)

-

Solvents: Methanol, Dichloromethane (DCM), 1M HCl.

Step-by-Step Methodology

Step 1: Michael Addition (Formation of Glutarate Intermediate)

-

Setup: In a dry round-bottom flask under N2, dissolve methyl cyanoacetate (10.0 mmol) in anhydrous methanol (20 mL).

-

Activation: Add NaOMe solution (1.0 eq, 10.0 mmol) dropwise at 0°C. Stir for 15 min to generate the enolate.

-

Addition: Add methyl crotonate (1.1 eq, 11.0 mmol) dropwise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:3). Disappearance of cyanoacetate indicates completion.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

-